Ethyl [2,3'-bipyridine]-6-carboxylate
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Overview
Description
Ethyl [2,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. The bipyridine scaffold consists of two pyridine rings connected at different positions, and in this case, the connection is at the 2 and 3 positions. The ethyl ester functional group at the 6-position of one of the pyridine rings adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6-carboxylate, often involves cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds with a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs homogeneous catalytic systems to achieve high yields. The use of nickel chloride (NiCl2·6H2O) without external ligands has been shown to efficiently catalyze the formation of bipyridines .
Chemical Reactions Analysis
Types of Reactions: Ethyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester group to a carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Ethyl [2,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of photosensitizers and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers and facilitating electron transfer processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochromic devices.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications
Uniqueness: Ethyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility and potential for functionalization compared to other bipyridine derivatives .
Biological Activity
Ethyl [2,3'-bipyridine]-6-carboxylate is a compound belonging to the bipyridine family, notable for its unique structural features and potential biological activities. This article details its biological activity, synthesis, and applications, supported by data tables and research findings.
Structural Overview
This compound is characterized by:
- Molecular Formula : C₁₁H₁₃N₂O₂
- Molecular Weight : Approximately 228.25 g/mol
- Structure : Contains two pyridine rings connected by a carbon-carbon bond, with an ethyl ester group at the 6-position of the bipyridine structure.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the bipyridine framework through condensation reactions.
- Esterification at the carboxylic acid position using ethyl alcohol.
- Purification via recrystallization or chromatography methods.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Several studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 40 | |
Staphylococcus aureus | 30 | |
Pseudomonas aeruginosa | 25 | |
Klebsiella pneumoniae | 50 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : this compound potentially disrupts cellular processes essential for cancer cell growth by interacting with specific proteins or enzymes within target cells.
- Cell Lines Tested : Human leukemia cell lines (K562 and CEM) demonstrated sensitivity to the compound with IC50 values indicating cytotoxic effects at micromolar concentrations .
Coordination Chemistry
This compound can coordinate with metal ions, enhancing its potential as a photosensitizer in photodynamic therapy (PDT). The coordination behavior is characterized by:
- Chelation : The nitrogen atoms in the bipyridine structure can form stable complexes with transition metals.
- Catalytic Properties : Metal complexes formed with this ligand exhibit enhanced catalytic activity compared to their uncoordinated forms.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3 |
InChI Key |
OMCWZZNOWUEKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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